molecular formula C17H17N3O5S2 B2416789 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide CAS No. 1421586-89-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide

Cat. No.: B2416789
CAS No.: 1421586-89-1
M. Wt: 407.46
InChI Key: NRHCIPQAJDHBMX-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrothiazolo-pyridine derivative. The structural formula can be represented as follows:

 E 3 benzo d 1 3 dioxol 5 yl N 5 methylsulfonyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridin 2 yl acrylamide\text{ E 3 benzo d 1 3 dioxol 5 yl N 5 methylsulfonyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridin 2 yl acrylamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives with similar frameworks have shown significant antitumor activity against various cancer cell lines. In a comparative study:

CompoundCell LineIC50 (μM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
(E)-3-(benzo[d][1,3]dioxol-5-yl) derivativeHepG22.38
(E)-3-(benzo[d][1,3]dioxol-5-yl) derivativeHCT1161.54
(E)-3-(benzo[d][1,3]dioxol-5-yl) derivativeMCF74.52

These results indicate that the compound may possess superior cytotoxic effects compared to established chemotherapeutics like doxorubicin.

The anticancer mechanisms of compounds with similar structures include:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies using annexin V-FITC assays suggest that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Additional Biological Activities

Beyond anticancer properties, related compounds have demonstrated other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Certain analogs have shown potential in reducing inflammation markers in vitro.

Case Studies

Several case studies underscore the efficacy of benzo[d][1,3]dioxole derivatives:

  • Case Study 1 : A study reported the synthesis of a series of benzo[d][1,3]dioxole derivatives that exhibited promising anticancer activity in vitro against multiple cancer cell lines with low toxicity towards normal cells.
  • Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the dioxole ring significantly enhanced their anticancer potency.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-27(22,23)20-7-6-12-15(9-20)26-17(18-12)19-16(21)5-3-11-2-4-13-14(8-11)25-10-24-13/h2-5,8H,6-7,9-10H2,1H3,(H,18,19,21)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHCIPQAJDHBMX-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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